molecular formula C24H18N6O3 B10913641 1-methyl-5-{[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913641
M. Wt: 438.4 g/mol
InChI Key: HUWIOGCDTPLYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.

Preparation Methods

The synthesis of 1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including condensation reactions and cyclization processes. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of deep eutectic solvents (DES) have been explored to enhance the efficiency and environmental friendliness of the synthesis .

Chemical Reactions Analysis

1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as tumor growth suppression .

Comparison with Similar Compounds

1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific structural modifications, which enhance its biological activity and photophysical properties .

Properties

Molecular Formula

C24H18N6O3

Molecular Weight

438.4 g/mol

IUPAC Name

1-methyl-5-[[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C24H18N6O3/c1-29-22(18(14-26-29)24(32)33)23(31)27-17-9-5-8-16(12-17)20-10-11-25-21-13-19(28-30(20)21)15-6-3-2-4-7-15/h2-14H,1H3,(H,27,31)(H,32,33)

InChI Key

HUWIOGCDTPLYOA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC(=C2)C3=CC=NC4=CC(=NN34)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.